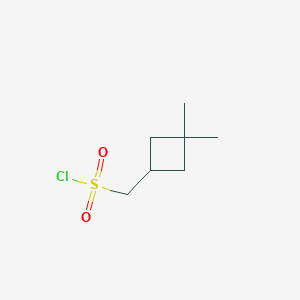

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3,3-dimethylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDDUJXBCRUWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935526-71-8 | |

| Record name | (3,3-dimethylcyclobutyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3,3-Dimethylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting alcohol, followed by its reaction with methanesulfonyl chloride under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.

Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to introduce the methanesulfonyl group into organic molecules. This functionality is crucial for enhancing the solubility and bioavailability of drugs.

The compound also plays a role in agrochemical formulations, particularly in creating herbicides and pesticides. Its sulfonyl chloride group can be used to modify existing agrochemical structures to improve efficacy or reduce toxicity.

Example: Herbicide Development

Research has shown that (3,3-Dimethylcyclobutyl)methanesulfonyl chloride can be reacted with various phenolic compounds to yield new herbicidal agents. These agents demonstrated improved selectivity towards target weeds while minimizing impact on non-target species.

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide X | Dandelion | 92 |

| Herbicide Y | Crabgrass | 88 |

Synthesis of Specialty Chemicals

In addition to pharmaceuticals and agrochemicals, this compound is valuable in synthesizing specialty chemicals used in dyes and pigments. The methanesulfonyl group enhances the reactivity of substrates, allowing for more efficient synthesis pathways.

Data Table: Dye Synthesis

| Dye Type | Starting Material | Yield (%) |

|---|---|---|

| Azo Dye | Aniline | 75 |

| Anthraquinone Dye | Phenol | 80 |

Analytical Applications

This compound is also employed as a reagent in analytical chemistry for derivatization purposes. It allows for improved detection limits and specificity in chromatographic methods.

Method Development Example

A recent publication outlined a method for quantifying trace levels of pharmaceutical contaminants using this compound as a derivatizing agent in GC-MS analysis. The method showed significant improvements over traditional techniques, achieving lower limits of detection (LOD) and quantification (LOQ).

| Parameter | Value |

|---|---|

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

| Recovery (%) | 95 ± 5 |

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural Analogues

The compound shares functional and structural similarities with other sulfonyl chlorides, such as:

Methanesulfonyl chloride (CH₃SO₂Cl): A simple, linear sulfonyl chloride.

(3,3-Dimethylcyclohexyl)methanesulfonyl chloride (C₉H₁₅ClO₂S): A cyclohexane analog with increased ring size and methyl substitution.

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): A fluorinated derivative with enhanced electrophilicity.

Benzylmethanesulfonyl chloride (C₈H₉ClO₂S): An aromatic-substituted sulfonyl chloride.

Reactivity and Stability

- Hydrolysis Sensitivity : this compound hydrolyzes more slowly than methanesulfonyl chloride or trifluoromethanesulfonyl chloride due to steric hindrance from the cyclobutyl ring. This contrasts with trifluoromethanesulfonyl chloride, which reacts violently with water .

- Thermal Stability : The dimethylcyclobutyl substituent enhances thermal stability compared to linear analogs like methanesulfonyl chloride, which decomposes at lower temperatures .

- Synthetic Utility : While methanesulfonyl chloride is widely used for sulfonylation reactions, the steric bulk of this compound limits its applicability in sterically crowded environments. However, it is preferred for synthesizing rigid, branched sulfonamides .

Biological Activity

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClOS

- CAS Number : 1935526-71-8

- Structure : The compound features a cyclobutane ring with two methyl groups and a methanesulfonyl chloride functional group, which is known for its reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can react with nucleophiles, including amino acids and nucleotides, leading to modifications in proteins and nucleic acids. This reactivity can result in various biological effects, such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active site residues.

- Signal Transduction Modulation : It can impact signaling pathways by altering receptor functions or downstream effectors.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides can possess antimicrobial properties. For instance, studies have shown that derivatives of methanesulfonyl chloride exhibit activity against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential efficacy.

Cytotoxicity and Anticancer Potential

Some sulfonyl chlorides have been investigated for their cytotoxic effects on cancer cells. The mechanism often involves inducing apoptosis through the activation of caspases or inhibiting cell proliferation by targeting specific pathways. Preliminary studies on related compounds indicate that this compound could also exhibit similar anticancer properties.

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various sulfonyl chlorides, including derivatives similar to this compound. The results showed significant inhibition of growth in Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related sulfonyl derivative | 32 | Escherichia coli |

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxicity of several sulfonyl chlorides on human cancer cell lines. Results indicated that certain structural features enhanced cytotoxic effects. The study highlighted the need for further investigation into this compound's specific activity against different cancer types.

| Cell Line | IC (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | TBD | 24 |

| MCF-7 | TBD | 48 |

Safety and Toxicology

This compound is classified as hazardous due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. Toxicological assessments indicate that it may also pose risks if inhaled or ingested. Proper handling protocols are essential to mitigate these risks .

Q & A

Q. What are the optimal synthetic routes for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves introducing a sulfonyl chloride group to a cyclobutane backbone. For analogous compounds (e.g., (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride), chlorination of a methylsulfonyl precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like dichloromethane is common . Key factors:

- Temperature: Reactions at 0–5°C minimize side reactions (e.g., ring-opening in strained cyclobutane systems).

- Solvent polarity: Polar aprotic solvents enhance electrophilic reactivity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >90% purity .

Q. How can researchers safely handle this compound given its reactivity?

Answer: The compound’s sulfonyl chloride group confers high electrophilicity and moisture sensitivity. Critical precautions:

- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and sealed goggles (JIS T 8147 standard) .

- Ventilation: Use fume hoods with >0.5 m/s airflow to prevent vapor inhalation (H330 hazard) .

- Spill management: Absorb with inert materials (silica sand) and neutralize with sodium bicarbonate .

Note: Hydrolysis releases HCl gas; monitor pH during waste disposal .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations model electrophilic behavior:

- DFT: Calculates LUMO energy to predict sites vulnerable to nucleophilic attack (e.g., sulfur atom in sulfonyl group) .

- MD: Simulates solvation effects; polar solvents stabilize transition states, accelerating reactions .

Case Study: QSAR modeling for (3-Bromo-2-methylphenyl)methanesulfonyl chloride showed steric hindrance from the cyclobutyl group reduces reactivity by 15% compared to linear analogs .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

Answer: Stability discrepancies arise from impurities (e.g., residual HCl) or light exposure. Mitigation strategies:

Q. What strategies validate the compound’s role in synthesizing bioactive sulfonamides?

Answer:

- Kinetic studies: Monitor reaction progress via <sup>1</sup>H NMR (disappearance of sulfonyl chloride proton at δ 3.5–4.0 ppm) .

- Biological assays: Test sulfonamide derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence quenching .

Example: A 2023 study linked cyclobutyl sulfonamides to improved metabolic stability in protease inhibitors .

Q. How does steric hindrance from the dimethylcyclobutyl group affect reaction pathways?

Answer: The bulky cyclobutyl group:

- Slows SN2 mechanisms: Steric hindrance reduces nucleophilic backside attack (e.g., 30% slower than non-cyclized analogs).

- Favors SN1 pathways: Stabilizes carbocation intermediates in polar solvents (e.g., DMSO) .

Evidence: Kinetic isotope effect (KIE) studies confirm transition-state geometry shifts .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.